5-Ethylmercaptomethylfuran-2-carboxylic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furoic acid, 5-[(ethylthio)methyl]- is an organic compound that features a furan ring with a carboxylic acid side-group and an ethylthio methyl substituent. This compound is part of the furan family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2-Furoic acid, 5-[(ethylthio)methyl]- can be achieved through several routes. One common method involves the oxidation of furfuryl alcohol or furfural. This can be done chemically or biocatalytically. The industrial production often utilizes the Cannizaro reaction of furfural in an aqueous NaOH solution, resulting in a 1:1 ratio of 2-furoic acid and furfuryl alcohol .
Analyse Chemischer Reaktionen
2-Furoic acid, 5-[(ethylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Furoic acid, 5-[(ethylthio)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of preservatives and flavoring agents in the food industry.
Wirkmechanismus
The mechanism of action of 2-Furoic acid, 5-[(ethylthio)methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. Its effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
2-Furoic acid, 5-[(ethylthio)methyl]- can be compared with other similar compounds such as:
- 2-Thiophenecarboxylic acid
- 3-Furoic acid
- Furfuryl alcohol
- 2,5-Furandicarboxylic acid
- Furfurylamine
What sets 2-Furoic acid, 5-[(ethylthio)methyl]- apart is its unique ethylthio methyl substituent, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H10O3S |
---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
5-(ethylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3S/c1-2-12-5-6-3-4-7(11-6)8(9)10/h3-4H,2,5H2,1H3,(H,9,10) |
InChI-Schlüssel |
OZHHDODTSAEUPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC1=CC=C(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.